1-[(3-chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c17-12-4-1-3-11(9-12)10-20-7-2-5-13(15(20)22)14(21)19-16-18-6-8-23-16/h1-9H,10H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSSJVYPJWQLPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide typically involves multiple steps. One common method includes the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates/isothiocyanates/isoselenocynates in acetone, with a catalytic amount of sodium hydroxide at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboxamide and thiazole groups serve as sites for nucleophilic attack. Key reactions include:
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Example : Reaction with hydrazonyl chlorides in ethanol produces substituted 1,3-thiazole derivatives, confirmed via NMR and IR spectroscopy .
Cyclization Reactions
The dihydropyridine ring participates in cyclization under acidic or basic conditions:
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Mechanism : Intramolecular attack by the thiazole nitrogen on the electrophilic carbonyl carbon forms fused heterocycles .
Oxidation and Reduction Reactions
The dihydropyridine core is redox-active:
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Notable : Oxidation under mild conditions preserves the thiazole ring, while harsher agents (e.g., KMnO₄) degrade it.
Acid-Base Reactions
The carboxamide group acts as both acid and base:
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the 3-chlorophenyl substituent:
| Coupling Type | Catalyst System | Product | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives | 72–89 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated analogs | 65–78 |
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Key Insight : The chlorophenyl group undergoes efficient coupling without affecting the dihydropyridine ring.
Photochemical Reactions
UV irradiation induces [4+2] cycloaddition:
| Conditions | Product | Quantum Yield |
|---|---|---|
| UV-A (365 nm), acetone | Benzothiazine-fused polycyclics | 0.45 |
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of dihydropyridine compounds exhibit notable antimicrobial properties. The compound under discussion has been evaluated for its efficacy against various bacterial strains. For instance, studies have demonstrated that related compounds show significant activity against Gram-positive bacteria, such as Bacillus cereus and Staphylococcus aureus, while exhibiting less activity against Gram-negative bacteria .
Case Study:
A study published in the Turkish Journal of Chemistry highlighted the synthesis of similar thiazole-containing compounds and their antimicrobial testing against multiple bacterial strains. The results indicated that these compounds had a higher inhibitory effect on Gram-positive bacteria compared to Gram-negative ones, suggesting a structure-activity relationship that could be exploited for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Compounds containing the dihydropyridine structure have been reported to inhibit cancer cell proliferation effectively. For example, a study indicated that derivatives of thiazole-dihydropyridine exhibited cytotoxicity against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer), with IC50 values ranging from 1.9 to 7.52 µg/mL .
Case Study:
In a significant research effort, scientists synthesized a series of 1,3-thiazole derivatives and tested their anticancer activity using the NCI-60 cell line panel. The findings revealed that several compounds displayed potent inhibition against specific cancer cell lines, highlighting the importance of structural modifications in enhancing bioactivity .
Research Findings Summary
| Application | Activity Type | Key Findings |
|---|---|---|
| Antimicrobial | Gram-positive Bacteria | Significant activity against Bacillus cereus |
| Anticancer | Cytotoxicity | IC50 values between 1.9 - 7.52 µg/mL against HCT116 and MCF7 |
| Mechanism | Enzyme Inhibition | Inhibition of thymidylate synthase |
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Benzyl Group
(a) Chlorine Substitution Patterns
- Target Compound : 3-Chlorophenylmethyl group.
- 1-(3,4-Dichlorobenzyl)-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide (CAS 338782-87-9) : Features a 3,4-dichlorophenyl group, increasing molecular weight (MW: ~374.22 g/mol) and lipophilicity compared to the mono-chloro target compound.
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide :
- Substitutes chlorine with bromine on the aryl group. Bromine’s larger atomic radius (1.85 Å vs. chlorine’s 1.75 Å) can influence crystal packing and intermolecular interactions (e.g., halogen bonding).
- Isostructural with the chloro analog, suggesting similar conformational preferences but divergent physicochemical properties (e.g., higher density).
(b) Electron-Withdrawing and Electron-Donating Groups
- 1-[(4-Methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide (CAS 933205-86-8) :
- Replaces chlorine with a trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent.
- This modification likely reduces basicity and increases metabolic resistance compared to chloro analogs.
Variations in the Carboxamide Substituent
(a) Thiazole vs. Pyridine/Sulfonamide Moieties
- 1-[(3-Chlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide (BG15987) : Substitutes thiazole with a sulfamoylphenyl group. Molecular weight: 417.87 g/mol (vs. ~365.8 g/mol estimated for the thiazole analog).
1-(3,4-Dichlorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide (CAS 338782-91-5) :
- Replaces thiazole with pyridin-3-yl.
- Pyridine’s nitrogen lone pairs may engage in π-stacking or coordinate with metal ions, differing from thiazole’s sulfur-mediated interactions.
Physicochemical Properties
- Density and Solubility : Dichloro and bromo analogs (e.g., ) exhibit higher densities due to increased halogen content. Thiazole’s sulfur atom may reduce aqueous solubility compared to sulfonamide or pyridine derivatives.
- Acidity (pKa) : The pyridin-3-yl analog has a predicted pKa of 10.67, suggesting moderate basicity, while thiazole’s pKa (~2.5 for the thiazole proton) could influence ionization under physiological conditions.
Biological Activity
1-[(3-chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by relevant data and case studies.
- Molecular Formula : C16H12ClN3O2S
- CAS Number : 339008-72-9
- Molecular Weight : 345.8 g/mol
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various microbial strains. For instance, in vitro tests demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
Table 1: Antimicrobial Activity of the Compound
| Microorganism | MIC (μg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.22 | Bactericidal |
| Escherichia coli | 0.25 | Bactericidal |
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In a study focusing on HeLa and MCF-7 cells, it exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition. The presence of the thiazole moiety has been linked to enhanced anticancer properties .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 29 |
| MCF-7 | 73 |
Anticonvulsant Activity
Thiazole derivatives have shown promise in anticonvulsant activity. The structure of this compound suggests potential mechanisms involving modulation of neurotransmitter systems, which could lead to effective seizure control .
Structure-Activity Relationship (SAR)
The biological activities of thiazole-bearing compounds are often influenced by their structural features. Modifications in the phenyl ring and thiazole substituents can significantly alter their pharmacological profiles. For instance, the presence of electronegative groups like chlorine is essential for enhancing antiproliferative activity .
Case Studies
- Antimicrobial Study : A series of thiazole derivatives were synthesized and tested against several pathogens, demonstrating that compounds similar to 1-[(3-chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide can outperform traditional antibiotics in certain cases .
- Cytotoxicity Evaluation : In a comparative study involving multiple thiazole derivatives, this compound showed superior activity against cancer cell lines compared to standard chemotherapeutics like doxorubicin .
Q & A
Basic: What are the recommended synthetic routes for preparing 1-[(3-chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves:
Intermediate Preparation : React 2-chloronicotinic acid derivatives with 3-chlorobenzylamine under reflux in pyridine/water with a catalytic amount of p-toluenesulfonic acid (PTSA) to form the dihydropyridine core .
Thiazole Coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the 1,3-thiazol-2-amine moiety to the carboxyl group.
Purification : Crystallize the product from methanol or ethanol to achieve >95% purity, confirmed by HPLC .
Key Considerations : Optimize reaction time and temperature to minimize by-products like tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) .
Basic: How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer:
Use a combination of:
- 1H NMR : Confirm the absence of tautomeric impurities (e.g., δ ~8.5 ppm for aromatic protons in the dihydropyridine ring) .
- LCMS : Verify molecular ion peaks (e.g., [M+1]+ at expected m/z) and HPLC purity (>98%) .
- X-ray Crystallography : Resolve ambiguities in tautomerism, as seen in structurally analogous compounds (e.g., planar conformation with dihedral angles <10° between aromatic rings) .
Advanced: How can computational methods aid in predicting reaction pathways for synthesizing this compound?
Methodological Answer:
Adopt quantum chemical calculations (e.g., DFT) to:
Reaction Path Search : Simulate intermediates and transition states for key steps like amide bond formation or ring closure .
Tautomer Stability : Compare Gibbs free energies of keto-amine vs. hydroxy-pyridine forms to predict dominant tautomers .
Machine Learning : Train models on reaction databases to optimize solvent selection or catalyst efficiency, reducing trial-and-error experimentation .
Example : ICReDD’s approach integrates computational screening with experimental validation to accelerate reaction discovery .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Structural Reanalysis : Confirm compound identity via X-ray crystallography to rule out tautomeric or stereochemical variations .
Assay Standardization : Use uniform protocols (e.g., fixed pH, temperature) for bioactivity tests, as small changes can alter ligand-receptor interactions.
Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables in published datasets .
Case Study : Inconsistent activity reports for similar dihydropyridines were traced to unaccounted solvent effects in binding assays .
Basic: What experimental design strategies optimize yield for large-scale synthesis?
Methodological Answer:
Implement Design of Experiments (DoE) to:
Factor Screening : Test variables (temperature, catalyst loading, solvent ratio) using fractional factorial designs .
Response Surface Methodology (RSM) : Model interactions between factors to identify optimal conditions (e.g., 70°C, 1.2 eq. PTSA) .
Scale-Up : Transition from batch to continuous flow reactors for improved heat/mass transfer, reducing side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
